Cas no 289039-45-8 (Benzene,2-chloro-4-ethoxy-1-fluoro-)

Technical Introduction for Benzene,2-chloro-4-ethoxy-1-fluoro- Benzene,2-chloro-4-ethoxy-1-fluoro- is a halogenated aromatic compound featuring chloro, fluoro, and ethoxy substituents on a benzene ring. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (ethoxy) groups enhances its versatility in cross-coupling reactions and nucleophilic substitutions. Its well-defined substitution pattern allows for selective functionalization, enabling precise molecular modifications. The compound’s stability under standard conditions ensures reliable handling and storage, while its distinct substituent arrangement facilitates tailored synthesis of complex aromatic derivatives. Suitable for research and industrial-scale applications requiring controlled aromatic reactivity.
Benzene,2-chloro-4-ethoxy-1-fluoro- structure
289039-45-8 structure
Product Name:Benzene,2-chloro-4-ethoxy-1-fluoro-
CAS No:289039-45-8
MF:C8H8ClFO
MW:174.599925041199
CID:252666
PubChem ID:2773703
Update Time:2025-05-22

Benzene,2-chloro-4-ethoxy-1-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-chloro-4-ethoxy-1-fluoro-
    • 2-chloro-4-ethoxy-1-fluorobenzene
    • 3-Chloro-4-fluorophenetole
    • Benzene, 2-chloro-4-ethoxy-1-fluoro-
    • CS-0190540
    • FBCRDQDDPKYKBM-UHFFFAOYSA-N
    • A819669
    • AKOS006230561
    • 2-chloranyl-4-ethoxy-1-fluoranyl-benzene
    • FT-0659421
    • MFCD00672984
    • 289039-45-8
    • SCHEMBL1359316
    • E89502
    • DTXSID80378653
    • MDL: MFCD00672984
    • Inchi: 1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
    • InChI Key: FBCRDQDDPKYKBM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)OCC)F

Computed Properties

  • Exact Mass: 174.02500
  • Monoisotopic Mass: 174.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Density: 1.195
  • Boiling Point: 221.7°C at 760 mmHg
  • Flash Point: 87.9°C
  • Refractive Index: 1.492
  • PSA: 9.23000
  • LogP: 2.87780

Benzene,2-chloro-4-ethoxy-1-fluoro- Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Benzene,2-chloro-4-ethoxy-1-fluoro- Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,2-chloro-4-ethoxy-1-fluoro- Pricemore >>

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Benzene,2-chloro-4-ethoxy-1-fluoro- Suppliers

Amadis Chemical Company Limited
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(CAS:289039-45-8)Benzene,2-chloro-4-ethoxy-1-fluoro-
Order Number:A819669
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):359.0
Email:sales@amadischem.com

Additional information on Benzene,2-chloro-4-ethoxy-1-fluoro-

Comprehensive Analysis of Benzene,2-chloro-4-ethoxy-1-fluoro- (CAS No. 289039-45-8): Properties, Applications, and Industry Trends

The chemical compound Benzene,2-chloro-4-ethoxy-1-fluoro- (CAS No. 289039-45-8) is a specialized aromatic derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring chloro, ethoxy, and fluoro substituents, this compound serves as a versatile intermediate in synthetic chemistry. Its CAS number 289039-45-8 is frequently searched in chemical databases, reflecting its relevance in modern organic synthesis.

One of the most compelling aspects of Benzene,2-chloro-4-ethoxy-1-fluoro- is its role in developing high-performance materials and bioactive molecules. Researchers are particularly interested in how the fluoro group enhances metabolic stability, a hot topic in drug discovery circles. The compound's ethoxy moiety also contributes to improved solubility, addressing a common challenge in formulation science—a frequently searched term in pharmaceutical forums.

From an industrial perspective, the demand for halogenated benzene derivatives like this compound has surged due to their applications in electronic materials and specialty chemicals. The chloro substituent specifically enables cross-coupling reactions, making it valuable for catalysis research—another trending topic in chemical engineering publications. Analytical techniques such as HPLC and NMR (commonly searched analytical methods) are typically employed to verify the purity of this compound.

Environmental considerations surrounding fluorinated organic compounds have sparked discussions about green chemistry alternatives. While Benzene,2-chloro-4-ethoxy-1-fluoro- isn't classified as hazardous, its synthesis often involves atom economy optimization—a principle gaining traction in sustainable chemistry research. This aligns with growing searches for eco-friendly synthesis methods across scientific platforms.

The compound's structure-activity relationship (SAR) makes it particularly interesting for medicinal chemistry applications. Computational chemists frequently model its electronic effects to predict reactivity, a practice enhanced by recent advances in AI-assisted drug design—a dominant theme in contemporary research literature. These computational approaches help address frequently asked questions about molecular docking and binding affinity.

In material science, the 289039-45-8 compound contributes to developing liquid crystals and organic semiconductors, areas experiencing rapid growth due to demand for flexible electronics. Its balanced lipophilicity (logP) parameters—often queried in chemical property databases—make it suitable for interfacial applications in optoelectronic devices.

Quality control protocols for 2-chloro-4-ethoxy-1-fluorobenzene typically emphasize regulatory compliance with international standards like REACH and GMP—keywords heavily searched by industry professionals. The compound's stability under various storage conditions is another practical consideration frequently discussed in technical forums.

Emerging research explores the compound's potential in catalysis and polymer chemistry, particularly for creating high-temperature resistant materials. These applications connect with trending searches about advanced material synthesis and industrial catalysts. The ethoxy-fluoro combination in its structure offers unique steric and electronic effects that interest mechanistic chemists.

As analytical technology advances, studies utilizing mass spectrometry and X-ray crystallography (popular analytical chemistry search terms) continue to reveal new insights about this compound's molecular interactions. Such investigations support its growing use in supramolecular chemistry applications, particularly in host-guest systems design.

The future outlook for Benzene,2-chloro-4-ethoxy-1-fluoro- appears promising, with patent literature showing increased activity around its derivatives. This aligns with broader industry trends toward multifunctional intermediates that can streamline synthetic routes—a response to the persistent demand for process optimization in chemical manufacturing.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:289039-45-8)Benzene,2-chloro-4-ethoxy-1-fluoro-
A819669
Purity:99%
Quantity:5g
Price ($):359.0
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